molecular formula C15H18ClN3S B2861194 1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 341967-61-1

1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine

Cat. No.: B2861194
CAS No.: 341967-61-1
M. Wt: 307.84
InChI Key: RYTHCWZATUZYKK-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine is a compound that features a piperazine ring substituted with a benzyl group and a thiazole moiety The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Substitution Reaction: The thiazole derivative is then reacted with a chloromethylating agent to introduce the chloromethyl group at the 5-position of the thiazole ring.

    Nucleophilic Substitution: The chloromethylthiazole is then reacted with 1-benzylpiperazine under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiazole ring.

    Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like primary amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified thiazole rings.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or possessing antimicrobial properties.

    Biological Studies: The compound can be used to study the interactions of thiazole-containing molecules with biological targets.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the thiazole ring, resulting in different chemical properties and biological activities.

    4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazine: Lacks the benzyl group, which affects its lipophilicity and interaction with biological targets.

    1-Benzyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine: Contains a methyl group instead of a chlorine atom, leading to different reactivity and biological effects.

Uniqueness: 1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine is unique due to the presence of both the benzyl and thiazole groups, which confer specific chemical and biological properties. The chlorine atom in the thiazole ring can participate in various chemical reactions, making this compound versatile for synthetic modifications.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)methyl]-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3S/c16-15-17-10-14(20-15)12-19-8-6-18(7-9-19)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTHCWZATUZYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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